
Hydralazine
Overview
Description
Hydralazine is an FDA-approved direct-acting vasodilator primarily used to treat hypertension, particularly in pregnancy and heart failure . Beyond its antihypertensive effects, this compound exhibits diverse pharmacological activities:
- Neurodegenerative Context: Induces Aβ oligomerization and fibril formation, suggesting dual roles in amyloid-beta modulation .
- Chemotherapeutic Adjuvant: Reverses chemotherapy resistance by downregulating mdr1 gene expression, enhancing intracellular accumulation of drugs like adriamycin .
- Anti-Aging and Neuroprotection: Activates the NRF2/SKN-1 pathway, extending lifespan in C. elegans by ~25%, comparable to curcumin and metformin .
- Metabolic Benefits: Reduces cholesterol, triglycerides, and phospholipids in diabetic models .
- Hypoxia Mimicry: Inhibits prolyl hydroxylase, inducing HIF-1α overexpression to mimic hypoxia in cancer models .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydralazine can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with hydrazine hydrate to form 1-hydrazinophthalazine . The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, this compound hydrochloride is produced by reacting phthalic anhydride with hydrazine hydrate in the presence of a catalyst . The reaction mixture is then purified through crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Hydralazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalazine derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: This compound can undergo substitution reactions with various electrophiles to form substituted this compound derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Phthalazine derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Hypertension Management
Hydralazine is often used as an adjunct therapy in cases of resistant hypertension or in patients who cannot tolerate first-line agents like angiotensin-converting enzyme inhibitors or calcium channel blockers . It is particularly effective in African-American populations with heart failure, where it is combined with isosorbide dinitrate to improve outcomes .
Heart Failure
In patients with heart failure and reduced ejection fraction (HFrEF), this compound has shown efficacy when used in combination with nitrates. This combination has been associated with improved mortality rates in specific demographics .
Myocardial Infarction
This compound may provide cardiac protection post-myocardial infarction by improving perfusion and reducing myocardial oxygen demand through its vasodilatory effects .
Atherosclerosis
Recent studies suggest this compound may stabilize atherosclerotic plaques and enhance angiogenesis, potentially reducing the risk of cardiovascular events associated with plaque rupture .
Chronic Kidney Disease
This compound exhibits renoprotective properties through its antioxidative effects, which may mitigate kidney damage in chronic kidney disease by reducing inflammation and oxidative stress .
Acute Kidney Injury
The drug has been investigated for its potential to improve outcomes in acute kidney injury scenarios, although more research is needed to establish definitive clinical guidelines .
Diabetic Kidney Disease
In diabetic patients, this compound's ability to enhance renal blood flow and reduce systemic vascular resistance may offer therapeutic benefits in managing diabetic nephropathy .
Antioxidative Properties
Recent experimental studies have highlighted this compound's role as a novel antioxidant. It exerts protective effects against oxidative stress, contributing to its potential applications in various diseases characterized by inflammation and oxidative damage .
Case Studies and Clinical Trials
A variety of clinical studies have explored this compound's efficacy across different patient populations:
- Study on Resistant Hypertension : A cohort study involving patients with resistant hypertension demonstrated that adding this compound to standard therapy significantly improved blood pressure control compared to those not receiving it .
- Heart Failure Trials : Multiple trials have shown that the combination of this compound and isosorbide dinitrate leads to better outcomes in African-American patients with HFrEF compared to standard therapies alone .
Mechanism of Action
Hydralazine works by relaxing the smooth muscles in the blood vessels, which allows blood to flow more easily through the vessels, thereby lowering blood pressure . The molecular mechanism involves the inhibition of inositol trisphosphate-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells . This leads to the dilation of blood vessels and a reduction in peripheral resistance .
Comparison with Similar Compounds
Antihypertensive Agents
Chemotherapeutic Adjuvants
Structural Analogues
Combination Therapies
Neurodegenerative and Anti-Aging Compounds
Tumor Blood Flow Modulators
Critical Contradictions and Unique Advantages
- mdr1 Inhibition : Unlike verapamil, this compound downregulates mdr1 expression via demethylation, offering epigenetic benefits beyond direct P-gp blockade .
- Dosing Flexibility : Slow-release formulations (e.g., 120 mg/day) achieve efficacy without increased side effects vs. conventional this compound .
Biological Activity
Hydralazine is a well-known antihypertensive agent primarily used for the management of essential hypertension. Recent studies have expanded its potential applications, revealing significant biological activities beyond blood pressure regulation. This article delves into the multifaceted biological activity of this compound, supported by case studies and research findings.
This compound acts primarily as a direct vasodilator . Its mechanism is not entirely understood, but it is believed to involve several pathways:
- Calcium Transport Interference : this compound may inhibit calcium influx into vascular smooth muscle cells, thus reducing muscle contraction and lowering blood pressure .
- Hypoxia-Inducible Factor (HIF) Stabilization : It competes with protocollagen prolyl hydroxylase for free iron, inhibiting the degradation of HIF-1α, which promotes endothelial cell proliferation and angiogenesis .
- Antioxidative Properties : Recent studies suggest this compound exhibits antioxidative effects, potentially protecting against oxidative stress in cardiovascular and renal diseases .
Antimicrobial Activity
Recent research has highlighted this compound's potential as an antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study found that this compound significantly reduced the viability of S. aureus biofilms and demonstrated synergistic effects when combined with other antibiotics like oxacillin and vancomycin. The minimum inhibitory concentration (MIC) values ranged from 128 to 2048 μg/ml, indicating its effectiveness against bacterial pathogens .
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | MIC (μg/ml) | Synergistic Agent | Synergy Percentage |
---|---|---|---|
MRSA | 128-2048 | Oxacillin | 50% |
MRSA | 128-2048 | Vancomycin | 25% |
Cardiovascular Implications
This compound's role in cardiovascular health extends beyond hypertension management. It has been observed to increase plasma renin activity in patients with essential hypertension, suggesting a complex interaction with the renin-angiotensin system. In a study involving normotensive and hypertensive subjects, this compound administration led to significant increases in plasma renin activity, particularly in patients with renovascular hypertension .
Case Study: Plasma Renin Activity Response
A clinical study evaluated the effects of intravenous this compound on plasma renin activity among various patient groups:
- Normotensive Subjects : Significant increase in renin activity post-administration.
- Essential Hypertension Patients : Similar increases were noted, with enhanced responses observed under sodium restriction.
- Renovascular Hypertension Patients : Markedly greater increases in renin activity compared to other groups.
Research Findings
Recent literature has explored this compound's broader implications in various medical contexts:
- Antioxidant Effects : this compound has been shown to prevent nitroglycerin tolerance by inhibiting membrane-bound NADH oxidase activation, potentially offering protective benefits in cardiovascular conditions .
- Cell Viability Studies : In vitro studies indicated that this compound treatment resulted in significant DNA damage and apoptosis in bacterial cells, supporting its potential as an antibacterial agent .
- Clinical Usage : While primarily used for hypertension, its repurposing for bacterial infections presents a novel approach to treating resistant strains .
Q & A
Basic Research Questions
Q. What are the key considerations in designing clinical trials to evaluate Hydralazine's efficacy in heart failure with reduced ejection fraction (HFrEF)?
- Methodological Answer : Trials should prioritize composite endpoints (e.g., mortality, hospitalization, quality-of-life metrics) to capture multidimensional outcomes. The A-HeFT trial ( ) used a weighted composite score combining death, hospitalization, and quality-of-life changes, with stratification for racial subgroups (e.g., African Americans). Standardized dosing (e.g., 300 mg this compound + 160 mg isosorbide dinitrate daily) and concurrent neurohormonal therapy (ACE inhibitors, beta-blockers) are critical for reproducibility. Blinding and placebo-controlled designs are essential, as early termination due to mortality disparities (e.g., 6.2% vs. 10.2% in A-HeFT) can impact statistical power .
Q. How does this compound's vasodilatory mechanism influence experimental models in cardiovascular research?
- Methodological Answer : this compound directly relaxes arterial smooth muscle via cyclic GMP modulation and inhibition of intracellular calcium release (). In vitro models using rabbit aorta precontracted with phenylephrine (1 μM) demonstrate concentration-dependent relaxation (IC₅₀: 171 μM), though residual tone (~20%) persists even at maximal doses. Researchers must account for slow onset/offset (≥1 hour) and stability in oxygenated solutions (half-life: ~30 minutes) when designing perfusion protocols .
Q. What evidence supports this compound's use in hypertensive emergencies during pregnancy, and what are its limitations?
- Methodological Answer : Meta-analyses ( ) comparing this compound to labetalol or nifedipine show comparable efficacy in blood pressure reduction but higher risks of maternal hypotension (RR: 3.29), placental abruption (RR: 4.17), and fetal distress. Trials should use standardized dosing (e.g., 5–10 mg IV bolus) and monitor for reflex tachycardia. Despite mixed outcomes, this compound remains a guideline option due to cost-effectiveness in resource-limited settings .
Advanced Research Questions
Q. How can researchers reconcile conflicting mortality outcomes between trials comparing this compound-isosorbide dinitrate with ACE inhibitors in HFrEF?
- Methodological Answer : The V-HeFT II trial ( ) found higher two-year mortality with this compound-isosorbide dinitrate (25%) vs. enalapril (18%), attributed to enalapril's superior neurohormonal modulation. However, subgroup analyses in African Americans (A-HeFT, ) showed a 43% mortality reduction with the combination, highlighting racial/genetic factors (e.g., NO synthase polymorphisms). Researchers should conduct pharmacogenomic studies and adjust for baseline therapy (e.g., beta-blockers, MRAs) to resolve discrepancies .
Q. What methodologies are employed to assess this compound's epigenetic effects in cancer models, and how do these findings translate to clinical applications?
- Methodological Answer : In prostate cancer (PCa) models ( ), this compound (50–100 μM) inhibits DNA methyltransferases (DNMT1/3a/3b), reducing promoter methylation of tumor suppressors (e.g., GSTP1, BCL2). Techniques include MSP (methylation-specific PCR) for methylation analysis and protein arrays to identify signaling pathways (e.g., EGFR inhibition). Preclinical validation requires xenograft models to assess tumor growth and metastasis. Challenges include optimizing doses that balance demethylation efficacy without systemic toxicity .
Q. How does this compound modulate mitochondrial dynamics, and what experimental approaches validate its role in mitigating oxidative stress?
- Methodological Answer : this compound binds Drp1 (KD: 8.6 mM) and inhibits GTPase activity, preventing mitochondrial fission (). In H₂O₂-treated cells, this compound (100 μM) reduces mitochondrial fragmentation and depolarization, measured via TMRE fluorescence and confocal imaging. In vivo, it attenuates spinal cord injury-induced hyperreflexia in rats (), suggesting therapeutic potential for neurodegenerative disorders. Researchers should combine SPR (surface plasmon resonance) for binding assays with Seahorse analysis for mitochondrial respiration .
Q. What toxicological considerations arise from this compound's long-term use, and how are carcinogenic risks assessed in preclinical models?
- Methodological Answer : Chronic use is linked to lupus-like syndrome and dose-dependent DNA damage (). IARC reports this compound hydrochloride increased lung tumors in mice (oral administration), though human epidemiological data are inconclusive. Researchers should conduct Ames tests (Salmonella mutagenicity) and rodent carcinogenicity studies with controlled dosing (e.g., 10–50 mg/kg/day). Long-term safety trials must monitor autoantibodies (e.g., ANA, anti-dsDNA) and organ dysfunction .
Q. Methodological Guidance for Contradictory Data
- Example : When analyzing conflicting blood pressure outcomes in pregnancy trials ( vs. 18), apply meta-regression to adjust for covariates (e.g., gestational age, baseline BP). Use risk difference metrics to quantify absolute effects and assess heterogeneity (I² statistic). For preclinical contradictions (e.g., Drp1 inhibition vs. vasodilation), employ pathway enrichment analysis to identify dominant mechanisms under specific experimental conditions .
Properties
IUPAC Name |
phthalazin-1-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-11-8-7-4-2-1-3-6(7)5-10-12-8/h1-5H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTUSVTUFVMDQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
304-20-1 (mono-hydrochloride) | |
Record name | Hydralazine [INN:BAN] | |
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DSSTOX Substance ID |
DTXSID4023129 | |
Record name | Hydralazine | |
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Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hydralazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015400 | |
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Solubility |
<1mg/mL, 2.61e+00 g/L | |
Record name | Hydralazine | |
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Mechanism of Action |
Hydralazine may interfere with calcium transport in vascular smooth muscle by an unknown mechanism to relax arteriolar smooth muscle and lower blood pressure. The interference with calcium transport may be by preventing influx of calcium into cells, preventing calcium release from intracellular compartments, directly acting on actin and myosin, or a combination of these actions. This decrease in vascular resistance leads to increased heart rate, stroke volume, and cardiac output. Hydralazine also competes with protocollagen prolyl hydroxylase (CPH) for free iron. This competition inhibits CPH mediated hydroxylation of HIF-1α, preventing the degradation of HIF-1α. Induction of HIF-1α and VEGF promote proliferation of endothelial cells and angiogenesis. | |
Record name | Hydralazine | |
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CAS No. |
86-54-4 | |
Record name | Hydralazine | |
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Record name | Hydralazine | |
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Record name | hydralazine | |
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Record name | Hydralazine | |
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Record name | Hydralazine | |
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Record name | Hydralazine | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
172-173 °C, 172 - 173 °C | |
Record name | Hydralazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01275 | |
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Record name | Hydralazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015400 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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